1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-ol
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Overview
Description
“1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-ol” is a chemical compound with the molecular formula C10H12F2O2 . It has a molecular weight of 202.2 . The compound is typically stored at room temperature and appears as a liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12F2O2/c1-6-3-4-9(14-10(11)12)8(5-6)7(2)13/h3-5,7,10,13H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound has a molecular weight of 202.2 and is typically a liquid at room temperature .Scientific Research Applications
Chemical Synthesis and Reactivity
The chemical reactivity and applications of compounds similar to 1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-ol in scientific research focus primarily on their utility in synthesis and the development of novel materials. For instance, the study on the mix-and-heat benzylation of alcohols demonstrates the potential of certain stable, neutral organic salts to convert alcohols into benzyl ethers, showcasing a method that could potentially apply to compounds like this compound for creating benzyl ether derivatives with specific functionalities (Poon & Dudley, 2006).
Lipid-Reducing Activity
Research into marine-derived compounds has unveiled structures with lipid-reducing activities, suggesting that similar compounds, including derivatives of this compound, could serve as potential agents for treating lipid metabolic disorders and obesity. The isolation of compounds from marine sponges and their subsequent evaluation revealed lipid-reducing activities in zebrafish models, indicating a promising avenue for the development of novel treatments for metabolic health issues (Costa et al., 2019).
Polymeric Materials
The synthesis of multicyclic poly(benzonitrile ether)s based on 1,1,1-tris(4-hydroxyphenyl)ethane and isomeric difluorobenzonitriles demonstrates the versatility of difluoromethyl groups in creating novel polymeric materials. These materials exhibit unique properties, such as solubility and the potential for forming cross-linked structures under certain conditions, suggesting applications in advanced materials science (Kricheldorf et al., 2005).
Catalytic Applications
Ruthenium(II) complexes containing optically active ligands have been synthesized and evaluated for their effectiveness in catalytic asymmetric transfer hydrogenation of acetophenone by propan-2-ol. Compounds like this compound could potentially be involved in the development of similar catalytic systems, highlighting the role of difluoromethyl groups in enhancing catalytic reactions (Yang et al., 1997).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Properties
IUPAC Name |
1-[2-(difluoromethoxy)-5-methylphenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c1-6-3-4-9(14-10(11)12)8(5-6)7(2)13/h3-5,7,10,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTCZXPJMACSMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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